tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring system This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a keto group on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable indazole precursor, followed by esterification and oxidation reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The keto group can be reduced to a hydroxyl group, or the compound can undergo oxidation to form more complex derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Substituted indazole derivatives.
Oxidation and Reduction Reactions: Hydroxy-indazole derivatives or oxidized indazole compounds.
Coupling Reactions: Biaryl or diaryl indazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The pathways involved may include inhibition of kinase enzymes, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 6-bromo-3-oxo-2H-indazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-6-7(13)4-5-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKQVQPENMQLCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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